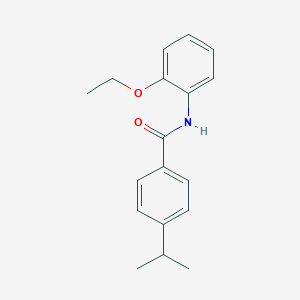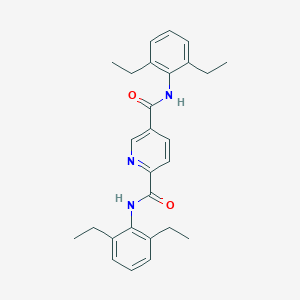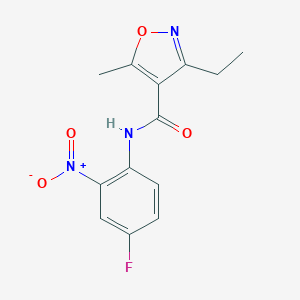
N-ethyl-3,4-dimethoxy-N-phenylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-3,4-dimethoxy-N-phenylbenzamide, also known as ethylone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It is a designer drug that is often sold as a substitute for MDMA or ecstasy. Ethylone is a potent stimulant that produces effects similar to those of other amphetamines, including increased energy, euphoria, and heightened sensory perception.
作用機序
The mechanism of action of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is similar to that of other amphetamines, including the release of dopamine, norepinephrine, and serotonin in the brain. Ethylone acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels of these chemicals in the brain. This results in the stimulation of the central nervous system and the production of the characteristic effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide are similar to those of other amphetamines. Ethylone produces a range of effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened sensory perception. However, the effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide are generally less intense and shorter-lasting than those of other amphetamines.
実験室実験の利点と制限
The advantages of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its relatively low cost and ease of synthesis. It is also a potent stimulant that produces effects similar to those of other amphetamines, making it a useful tool for studying the mechanisms of action of these drugs. However, the limitations of using N-ethyl-3,4-dimethoxy-N-phenylbenzamide in lab experiments include its potential for abuse and the lack of long-term safety data.
将来の方向性
There are many potential future directions for research on N-ethyl-3,4-dimethoxy-N-phenylbenzamide. One area of interest is the use of N-ethyl-3,4-dimethoxy-N-phenylbenzamide in the treatment of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. Another area of interest is the development of new synthetic cathinones that are more potent and longer-lasting than N-ethyl-3,4-dimethoxy-N-phenylbenzamide. Additionally, research on the long-term effects of N-ethyl-3,4-dimethoxy-N-phenylbenzamide use is needed to better understand the potential risks associated with this drug.
合成法
Ethylone can be synthesized through a variety of methods, including reductive amination of 3,4-dimethoxyphenylacetone with ethylamine, or through the reaction of 3,4-methylenedioxyphenyl-2-propanone with ethylamine. The synthesis of N-ethyl-3,4-dimethoxy-N-phenylbenzamide is relatively simple and can be carried out using readily available starting materials.
科学的研究の応用
Ethylone has been the subject of scientific research due to its potential use as a tool for studying the mechanisms of action of amphetamines and other stimulants. It has also been investigated for its potential use in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder.
特性
製品名 |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
|---|---|
分子式 |
C17H19NO3 |
分子量 |
285.34 g/mol |
IUPAC名 |
N-ethyl-3,4-dimethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C17H19NO3/c1-4-18(14-8-6-5-7-9-14)17(19)13-10-11-15(20-2)16(12-13)21-3/h5-12H,4H2,1-3H3 |
InChIキー |
SGZHGDPRXWLZGA-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-[4-(5-amino-1,3,4-thiadiazol-2-yl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B262102.png)
![(2R)-2-[(4-methylphenyl)methylamino]butan-1-ol](/img/structure/B262104.png)

![2-[1-(3-Methylbutyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B262106.png)



![3-(4-fluorophenyl)-5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B262112.png)
![{4-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B262113.png)
![2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)sulfanyl]-N-[2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B262120.png)



